molecular formula C35H56BN3O6 B062978 Z-Leu-Leu-BoroLeu-Pinanediol (MG261) CAS No. 179324-21-1

Z-Leu-Leu-BoroLeu-Pinanediol (MG261)

Cat. No.: B062978
CAS No.: 179324-21-1
M. Wt: 625.6 g/mol
InChI Key: ADTIBRVFDOXTEI-UOOOVLLXSA-N
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Description

Z-Leu-Leu-BoroLeu-Pinanediol (MG261) is a synthetic compound known for its unique chemical structure and properties. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its boronic acid moiety, which imparts specific reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the coupling of the leucine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Z-Leu-Leu-BoroLeu-Pinanediol (MG261) undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the leucine derivatives, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety can yield boronic esters, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

Z-Leu-Leu-BoroLeu-Pinanediol (MG261) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of protease inhibitors and other bioactive molecules.

    Industry: The compound is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Bortezomib: A boronic acid-containing proteasome inhibitor used in cancer therapy.

    Ixazomib: Another proteasome inhibitor with a boronic acid moiety, used in the treatment of multiple myeloma.

    Velcade: A brand name for bortezomib, highlighting its clinical use.

Uniqueness

Z-Leu-Leu-BoroLeu-Pinanediol (MG261) is unique due to its specific structure, which imparts distinct reactivity and binding properties. Unlike other boronic acid-containing compounds, MG261 has a pinanediol moiety that enhances its stability and selectivity in biochemical assays.

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56BN3O6/c1-21(2)15-26(37-31(40)27(16-22(3)4)38-33(42)43-20-24-13-11-10-12-14-24)32(41)39-30(17-23(5)6)36-44-29-19-25-18-28(34(25,7)8)35(29,9)45-36/h10-14,21-23,25-30H,15-20H2,1-9H3,(H,37,40)(H,38,42)(H,39,41)/t25-,26-,27-,28-,29+,30-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTIBRVFDOXTEI-UOOOVLLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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